molecular formula C7H8LiNO3S B6606601 lithium(1+) ion 3-ethoxypyridine-2-sulfinate CAS No. 2219373-74-5

lithium(1+) ion 3-ethoxypyridine-2-sulfinate

Cat. No.: B6606601
CAS No.: 2219373-74-5
M. Wt: 193.2 g/mol
InChI Key: BTERARFDAOLQHJ-UHFFFAOYSA-M
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Description

Overview of Organosulfinate Compounds in Modern Chemical Research

Organosulfinate compounds, characterized by the R-SO₂⁻ functional group, have emerged as versatile intermediates and building blocks in contemporary organic synthesis. researchgate.net These salts are valued for their dual reactivity, capable of acting as both nucleophiles and precursors to highly reactive radical species. Their stability, often greater than that of the corresponding sulfinic acids, makes them readily handleable reagents in a variety of chemical transformations. rsc.org

In recent years, the application of organosulfinates has expanded significantly. They are key precursors for the synthesis of a wide array of sulfur-containing molecules, including sulfones, sulfonamides, and sulfonyl fluorides, which are prevalent motifs in pharmaceuticals and agrochemicals. researchgate.net The utility of sulfinate salts is further highlighted by their role in carbon-carbon and carbon-heteroatom bond-forming reactions, often proceeding through a sulfur dioxide extrusion mechanism. researchgate.net The development of novel methods for the synthesis of sulfinate salts, including from sulfonyl chlorides, sulfones, and via multicomponent reactions, continues to be an active area of research, underscoring their importance in synthetic chemistry. researchgate.netnih.gov

The Significance of Pyridine (B92270) Derivatives in Advanced Chemical Systems

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are ubiquitous in both natural and synthetic chemical systems. nih.gov The pyridine scaffold is a privileged structure in medicinal chemistry, found in a multitude of approved drugs and biologically active compounds. rsc.org This prevalence is due to the pyridine ring's ability to engage in various non-covalent interactions, its metabolic stability, and its capacity to influence the physicochemical properties of a molecule, such as solubility and basicity. nih.gov

Beyond their biological applications, pyridine derivatives are crucial in materials science and catalysis. They serve as important ligands in coordination chemistry and organometallic catalysis, where the nitrogen atom's lone pair of electrons can coordinate to a metal center, thereby modulating its reactivity and selectivity. nih.goveurekaselect.com The electronic properties of the pyridine ring can be readily tuned through substitution, making it a versatile component in the design of functional materials, including those with specific optical and electronic properties. nih.gov The synthesis of highly functionalized pyridine derivatives remains a focal point of chemical research, with ongoing efforts to develop more efficient and selective synthetic methodologies. rsc.org

Role of Lithium in Organometallic and Coordination Chemistry Beyond Energy Storage

While lithium is widely recognized for its critical role in energy storage technologies, its significance in organometallic and coordination chemistry is equally profound. nih.gov Organolithium reagents, which feature a direct carbon-lithium bond, are among the most powerful bases and nucleophiles in organic synthesis. wikipedia.orgchemarticle.com These reagents are instrumental in a wide range of chemical transformations, including deprotonation, metal-halogen exchange, and nucleophilic addition to carbonyl compounds. wikipedia.orgeolss.net

The utility of lithium extends beyond its role in organolithium reagents. Lithium cations can participate in coordination complexes, influencing the structure and reactivity of organic molecules. In the context of sulfinate salts, the lithium cation plays a crucial role in stabilizing the sulfinate anion and modulating its reactivity. The nature of the cation-anion interaction can impact the salt's solubility, stability, and its behavior in subsequent chemical reactions. The study of lithium's coordination chemistry is essential for understanding the properties and applications of lithium-containing compounds. nih.gov

Current Research Landscape for Heterocyclic Sulfinate Salts

The synthesis and application of heterocyclic sulfinate salts are a growing area of interest in organic chemistry. These compounds combine the versatile reactivity of the sulfinate group with the diverse functional potential of heterocyclic scaffolds. Research in this area is focused on several key aspects, including the development of novel synthetic routes to access a wider range of heterocyclic sulfinates with diverse substitution patterns. rsc.org

A significant focus of current research is the use of heterocyclic sulfinates as coupling partners in cross-coupling reactions to introduce heterocyclic motifs into complex molecules. nih.gov Additionally, the unique electronic and steric properties of heterocyclic sulfinates are being explored in the design of new ligands for catalysis and in the development of functional materials. The interplay between the heterocyclic ring and the sulfinate group can lead to novel reactivity and properties that are not observed in their acyclic or carbocyclic counterparts.

Scope and Objectives of Academic Research into Lithium(1+) Ion 3-Ethoxypyridine-2-Sulfinate

Academic research into this compound is poised to explore several key areas, driven by the compound's unique structural features. A primary objective would be the development of efficient and scalable synthetic routes to this specific isomer. This would involve investigating various sulfination strategies for 3-ethoxypyridine (B173621), a relatively electron-rich pyridine derivative.

A significant portion of the research would likely focus on elucidating the fundamental reactivity of this compound. This includes its behavior as a nucleophile, its potential as a precursor for sulfonyl-containing pyridine derivatives, and its utility in radical-mediated transformations. The presence of the ethoxy group at the 3-position and the sulfinate at the 2-position is expected to impart unique steric and electronic properties, which could lead to novel reactivity and selectivity in chemical reactions.

Table 1: Potential Research Directions for this compound

Research AreaKey ObjectivesPotential Applications
Synthetic Methodology Development of efficient and regioselective synthetic routes.Access to a novel class of functionalized pyridine building blocks.
Reactivity Studies Exploration of nucleophilic, electrophilic, and radical reactions.Synthesis of novel pharmaceuticals, agrochemicals, and materials.
Coordination Chemistry Investigation of the role of the lithium cation and coordination modes.Development of new catalysts and functional organometallic complexes.
Material Science Evaluation of optical, electronic, and thermal properties.Design of novel organic electronic materials or specialty polymers.

Properties

IUPAC Name

lithium;3-ethoxypyridine-2-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S.Li/c1-2-11-6-4-3-5-8-7(6)12(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTERARFDAOLQHJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCOC1=C(N=CC=C1)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Synthesis of 3-Ethoxypyridine (B173621) Precursors and Functionalization

The foundational step in synthesizing the target compound is the preparation and functionalization of a 3-ethoxypyridine core. This process requires careful strategic planning to ensure the correct placement of substituents on the pyridine (B92270) ring.

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards functionalization. nih.gov The introduction of an ethoxy group at the 3-position can be achieved through various synthetic strategies, often starting from appropriately substituted pyridine precursors. Classical approaches like the Hantzsch or Chichibabin reactions, or more modern metal-catalyzed cross-coupling methods, can be employed to construct the pyridine skeleton with the desired substitution pattern. nih.gov

Modification of an existing pyridine ring is a common strategy. Directed ortho-metalation (DoM) is a powerful technique where a directing metalating group (DMG) on the pyridine ring guides a strong base to deprotonate a specific adjacent position. clockss.org For instance, a methoxy (B1213986) group at the 3-position of pyridine has been shown to direct lithiation to the 4-position. clockss.org The functionalization of pyridine N-oxides provides another versatile route. Activating the N-oxide with an electrophilic agent, such as triflic anhydride, enhances the electrophilicity of the ring, allowing for regioselective addition of nucleophiles. nih.govchemistryviews.orgnih.gov This method can selectively yield 2- or 4-substituted pyridines, depending on the reaction conditions and the nature of the nucleophile. nih.govnih.gov

MethodDescriptionRegioselectivityReference
Directed ortho-Metalation (DoM) A directing group on the pyridine ring guides a strong base (e.g., n-BuLi, LDA) to deprotonate an adjacent position, which is then quenched with an electrophile.Highly dependent on the position and nature of the directing group. A 3-alkoxy group can direct to the 4-position. clockss.org
Pyridine N-Oxide Activation The pyridine N-oxide is activated with an electrophile (e.g., triflic anhydride), making the ring susceptible to nucleophilic attack.Can be tuned to favor either the 2- or 4-position. nih.govnih.gov
Cross-Coupling Reactions Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be used to form C-C bonds, but can be challenging for pyridine substrates. nih.govsemanticscholar.orgDepends on the position of the pre-installed halide or boronate group. nih.govnih.govsemanticscholar.org

The introduction of the sulfinate group at the C-2 position of the 3-ethoxypyridine ring is most effectively achieved through the generation of a highly reactive organolithium intermediate. nih.gov This pyridyllithium species can then react with a sulfur dioxide source to form the desired sulfinate. nih.gov

Direct lithiation, also known as metalation, involves the deprotonation of an acidic C-H bond by a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). clockss.orgwikipedia.org In the case of 3-ethoxypyridine, the inductive effect of the ring nitrogen and the directing capabilities of the 3-ethoxy group guide the lithiation to the C-2 position. The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. clockss.orglibretexts.org

Once the 3-ethoxy-2-lithiopyridine intermediate is formed in situ, it is quenched by bubbling sulfur dioxide (SO₂) gas through the solution or by adding a solution of SO₂ in a suitable solvent. nih.gov This "trapping" reaction results in the insertion of SO₂ into the carbon-lithium bond, directly forming the lithium 3-ethoxypyridine-2-sulfinate.

Reaction Scheme: Direct Lithiation and SO₂ Insertion

StepReactantsReagentsConditionsProduct
1. Lithiation 3-Ethoxypyridinen-BuLi or LDAAnhydrous THF, -78 °C3-Ethoxy-2-lithiopyridine
2. Sulfination 3-Ethoxy-2-lithiopyridineSulfur Dioxide (SO₂)Anhydrous THF, -78 °C to RTLithium 3-ethoxypyridine-2-sulfinate

The use of hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be advantageous in preventing unwanted nucleophilic addition of the base to the pyridine ring, which can be a competing side reaction. clockss.org

While direct insertion of sulfur dioxide is a common and effective method, alternative routes for introducing the sulfinate moiety exist. One such approach involves reacting the organolithium intermediate with a sulfonyl halide, typically a sulfonyl chloride (R-SO₂Cl). However, this reaction primarily yields sulfones rather than sulfinate salts. To obtain the sulfinate, a reduction of the corresponding sulfonyl chloride can be performed, often using a reducing agent like sodium sulfite. concordia.ca

A more direct alternative involves the use of sulfur dioxide surrogates. For example, the sulfur dioxide surrogate 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can be reacted with an organolithium reagent, like phenyl lithium, to generate a lithium sulfinate in situ. chemistryviews.orgchemrxiv.org This pre-formed sulfinate can then be used in subsequent reactions. This modular approach allows for the installation of various sulfonyl groups onto the pyridine ring. chemistryviews.orgchemrxiv.org

Introduction of Sulfinate Moiety via Organolithium Intermediates

Optimization of Lithium Salt Formation and Crystallization

The final stage of the synthesis involves the isolation and purification of the lithium(1+) ion 3-ethoxypyridine-2-sulfinate product. The stability and purity of the final salt are critical, especially if it is intended for use as a building block in further reactions, such as palladium-catalyzed cross-couplings. nih.gov

After the reaction is complete, the crude lithium sulfinate is present in the reaction mixture. Achieving a high-purity, crystalline solid requires controlled precipitation. Organolithium compounds can be challenging to handle due to their reactivity and potential for forming precipitates that can cause blockages in flow reactors. acs.org

The choice of solvent is crucial. The product is typically precipitated by adding a non-polar "anti-solvent," such as hexane (B92381) or pentane, to the reaction mixture (often in THF or ether). This reduces the solubility of the ionic lithium salt, causing it to precipitate out of the solution. The precipitation should be carried out under controlled temperature conditions, often starting at low temperatures and allowing the mixture to warm gradually, to promote the formation of well-defined crystals rather than an amorphous solid.

The resulting solid is then isolated by filtration under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture. wikipedia.orglibretexts.org The collected solid is washed with a non-polar solvent to remove any soluble organic impurities. Drying the product under reduced pressure yields the final, purified this compound. The purity can be assessed using techniques such as ¹H-NMR spectroscopy and elemental analysis.

Influence of Solvent Systems and Stoichiometry on Yield and Purity

The synthesis of this compound, which likely proceeds through the lithiation of 3-ethoxypyridine followed by reaction with sulfur dioxide, is highly dependent on the choice of solvent and the precise molar ratios of reactants. These factors critically influence the reaction's yield and the purity of the final product by affecting the solubility of reactants and intermediates, the reactivity of the organolithium species, and the rate of side reactions.

Solvent Systems: The solvent plays a crucial role in organolithium reactions. The choice of solvent can affect the aggregation state of the organolithium reagent, which in turn modifies its reactivity. acs.orgresearchgate.net For instance, coordinating solvents like tetrahydrofuran (THF) can break down aggregates of organolithium reagents (such as n-butyllithium), increasing their reactivity. researchgate.net The polarity of the solvent, characterized by its dielectric constant, is also a key factor in the synthesis of lithium salts, with higher polarity solvents often leading to higher purity of the crystalline product. nih.gov Hydrocarbon solvents like hexanes and cyclohexane (B81311) are common, but THF is often preferred for its solvating properties, despite its similar boiling point to hexanes which can complicate recovery. acs.org The selection of an appropriate solvent is a balance between enhancing reactivity and managing potential side reactions and downstream processing.

Stoichiometry: The molar ratio of the reactants is a critical parameter for maximizing product yield and purity while minimizing waste. In the synthesis of pyridine sulfinates, using a precise excess of the sulfinate precursor can be crucial. For complex or valuable substrates, however, a more economical approach using a smaller excess (e.g., 1.2 equivalents) may be employed to conserve materials. nih.gov In the precipitation of lithium salts, the mole ratio of the lithium intermediate to the precipitating agent directly impacts both the recovery efficiency and the purity of the final product. ijcce.ac.ir An optimal stoichiometric ratio ensures the complete conversion of the limiting reagent without introducing excessive unreacted starting materials or byproducts that would contaminate the product and require extensive purification.

The following table illustrates the hypothetical influence of different solvent and stoichiometric conditions on the synthesis, based on general principles observed in related chemistries.

ParameterConditionExpected Effect on YieldExpected Effect on PurityRationale
Solvent Hexane (Non-polar)ModerateModerateLower solvation of lithium intermediates may lead to aggregation and slower, less clean reactions.
THF (Polar, Aprotic)HighHighDeaggregates organolithium reagents, increasing reactivity and potentially leading to cleaner conversion. researchgate.net
1,4-Dioxane (B91453) (Polar, Aprotic)Moderate-HighHighOften used in coupling reactions involving sulfinates; provides good solubility for intermediates. nih.gov
Stoichiometry 1.0:1.0 (Lithium Reagent:SO₂)ModerateLowRisk of incomplete reaction, leaving unreacted starting material.
(Reagent:Substrate)1.1:1.0 (Slight Excess)HighHighDrives the reaction to completion, minimizing starting material in the final product.
>1.5:1.0 (Large Excess)HighModerate-LowMay lead to side reactions and introduces excess reagent that must be removed during purification. ijcce.ac.ir

Green Chemistry Approaches in Synthetic Pathways

Modern synthetic chemistry increasingly incorporates the principles of green chemistry to design processes that are more sustainable, efficient, and environmentally benign. jchr.orgjocpr.com These strategies focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency, ultimately aiming for a more circular economy. jchr.org

Continuous Flow Synthesis for Unstable Organolithium Intermediates

The generation of organolithium intermediates, such as the lithiated 3-ethoxypyridine required for synthesizing the target compound, is often challenging in traditional batch reactors. These intermediates can be highly reactive and thermally unstable, typically requiring cryogenic temperatures (e.g., -78 °C) to prevent rapid decomposition and side reactions. okayama-u.ac.jp Continuous flow chemistry, utilizing microreactors, offers a powerful solution to these challenges. beilstein-journals.orgresearchgate.net

Flow chemistry provides significant advantages for handling unstable intermediates:

Enhanced Safety: Only small volumes of hazardous organolithium reagents are present in the reactor at any given time, drastically reducing the risks associated with exothermic events or thermal runaway. rsc.orgrsc.org

Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for superior heat transfer, enabling excellent control over reaction exotherms and allowing some reactions to be performed at higher temperatures than in batch mode. researchgate.net

Short Residence Times: Unstable intermediates can be generated and immediately reacted with the next reagent (e.g., sulfur dioxide) within milliseconds to seconds. rsc.org This rapid "flash chemistry" approach minimizes decomposition and prevents side reactions that are common in batch processes where intermediates exist for longer periods. beilstein-journals.org

Improved Yield and Purity: The precise control over mixing, temperature, and residence time often leads to higher yields and purities, reducing the need for extensive downstream purification. researchgate.net

This technology enables transformations that are difficult or "forbidden" in batch mode, such as using unprotected functionalized organolithium reagents, thereby simplifying synthetic routes. beilstein-journals.orgrsc.org

FeatureBatch SynthesisContinuous Flow Synthesis
Temperature Typically cryogenic (-78°C or lower)Can often be performed at higher temperatures (-30°C to ambient) researchgate.net
Safety Higher risk due to large volumes of hazardous reagentsSignificantly improved safety with small reaction volumes rsc.org
Intermediate Handling Prone to decomposition and side reactionsUnstable intermediates are used immediately, minimizing degradation okayama-u.ac.jprsc.org
Process Control Limited control over mixing and heat transferPrecise control over reaction parameters
Scalability Often problematic and hazardousMore straightforward and safer scale-up

Atom-Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comacs.org A reaction with high atom economy is inherently less wasteful. jocpr.com

The synthesis of this compound via lithiation and quenching with SO₂ can be analyzed for its atom economy. The primary reaction involves 3-ethoxypyridine reacting with an organolithium base (e.g., n-butyllithium) and then sulfur dioxide.

Reaction: C₇H₉NO + C₄H₉Li → C₇H₈LiNO + C₄H₁₀; then C₇H₈LiNO + SO₂ → C₇H₈LiNO₃S

Byproducts: The initial deprotonation step generates a stoichiometric byproduct, such as butane (B89635) (C₄H₁₀) if n-butyllithium is used. This byproduct does not become part of the final product, thus lowering the atom economy.

Strategies for waste minimization in this synthesis include:

Catalytic Reagents: Whenever possible, using catalytic rather than stoichiometric reagents can dramatically improve atom economy. acs.org

Process Optimization: Fine-tuning reaction conditions (solvent, temperature, stoichiometry) can maximize the yield of the desired product and reduce the formation of side-product waste. jchr.org

Solvent Recycling: Choosing solvents that can be easily recovered and recycled minimizes solvent waste. primescholars.com

Alternative Routes: Exploring alternative synthetic pathways that are inherently more atom-economical, such as addition reactions, is a key green chemistry strategy. acs.org For instance, a route that avoids a stoichiometric deprotonation step would be preferable from an atom economy perspective.

By focusing on continuous flow processes and designing synthetic routes with high atom economy, the production of this compound can be made significantly more efficient and sustainable.

Comprehensive Structural Elucidation and Coordination Environment Analysis

Single-Crystal X-ray Diffraction (SCXRD) Studies

SCXRD is the definitive method for determining the precise arrangement of atoms in a crystalline solid.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

SSNMR provides valuable information about the local environment of specific atomic nuclei in the solid state, complementing the long-range order information from diffraction methods.

Carbon-13 and Nitrogen-15 SSNMR for Ligand Structure and Conformational Insights

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environments of carbon and nitrogen atoms within a solid material. For lithium(1+) ion 3-ethoxypyridine-2-sulfinate, ¹³C and ¹⁵N SSNMR would provide invaluable information on the structure and conformation of the 3-ethoxypyridine-2-sulfinate ligand.

Carbon-13 SSNMR: The ¹³C SSNMR spectrum would be expected to show distinct resonances for each unique carbon atom in the 3-ethoxypyridine-2-sulfinate ligand. The chemical shifts of the pyridine (B92270) ring carbons are sensitive to the electronic environment and can indicate the coordination of the lithium ion. The ethoxy group carbons would also provide characteristic signals. Based on data for similar pyridine derivatives, the expected chemical shift ranges are outlined in the table below. chemicalbook.comresearchgate.netnih.gov

Nitrogen-15 SSNMR: The ¹⁵N SSNMR spectrum is particularly informative for understanding the coordination of the pyridine nitrogen. acs.orgacs.orgresearchgate.net The chemical shift of the nitrogen atom is highly sensitive to its coordination state. A significant shift compared to the free ligand would provide direct evidence of the lithium-nitrogen interaction. The expected chemical shifts can be predicted based on studies of other pyridine-containing coordination complexes. acs.orgnih.gov

Hypothetical SSNMR Data for 3-ethoxypyridine-2-sulfinate Ligand

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹⁵N Chemical Shift (ppm)
C2 (Pyridine)150-160-
C3 (Pyridine)140-150-
C4 (Pyridine)120-130-
C5 (Pyridine)135-145-
C6 (Pyridine)145-155-
CH₂ (Ethoxy)60-70-
CH₃ (Ethoxy)15-25-
N (Pyridine)--60 to -100 (Coordinated)

Note: These are predicted chemical shift ranges based on analogous compounds and are subject to variation based on the specific crystalline environment and coordination geometry.

Advanced Electron Diffraction Techniques

Micro-Electron Diffraction (MicroED) is an emerging and powerful technique for determining the crystal structures of chemical compounds from nanocrystals, which are often too small for conventional X-ray diffraction methods. nih.govacs.orgthermofisher.comacs.orghhu.de This technique is particularly well-suited for the analysis of organometallic and coordination complexes, which can be challenging to grow as large single crystals. nih.govacs.orgacs.org

For this compound, if the compound can be prepared as a nanocrystalline powder, MicroED could provide a complete three-dimensional atomic structure. The process would involve:

Sample Preparation: Dispersing the nanocrystalline powder of this compound onto a transmission electron microscopy (TEM) grid.

Data Collection: Using a cryo-TEM, electron diffraction data would be collected from individual nanocrystals as they are continuously rotated in the electron beam. thermofisher.com

Structure Solution and Refinement: The collected diffraction data would then be processed using standard crystallographic software to solve and refine the crystal structure, revealing precise bond lengths, bond angles, and the coordination environment of the lithium ion.

The application of MicroED would be instrumental in definitively establishing the solid-state structure of this compound, including the coordination number and geometry of the lithium center, and the packing of the ions in the crystal lattice. This would provide a foundational understanding of its solid-state properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is favored for its balance of accuracy and computational cost, making it suitable for studying molecules of moderate size.

Geometry Optimization and Conformational Landscapes

A foundational step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. arxiv.orgyoutube.com For lithium(1+) ion 3-ethoxypyridine-2-sulfinate, this process would identify the most stable bond lengths, bond angles, and dihedral angles for the 3-ethoxypyridine-2-sulfinate anion and its ionic pair with the lithium cation.

The process involves:

Initial Structure Generation: A plausible 3D structure of the molecule is created.

Iterative Energy Minimization: An algorithm systematically adjusts the atomic coordinates, calculating the energy and forces at each step, until a stationary point is reached where the net forces on all atoms are negligible. youtube.com

Furthermore, a conformational landscape analysis would be performed. This involves exploring different spatial arrangements (conformers) of the ethoxy group and the sulfinate group relative to the pyridine (B92270) ring. By calculating the relative energies of these conformers, researchers can identify the most prevalent structures at a given temperature and understand the flexibility of the molecule.

Interactive Table: Representative Geometric Parameters for a Pyridine Derivative (Illustrative)

Below is an example of how optimized geometric parameters would be presented. Note: These are not the actual values for the specified compound.

ParameterBond/AngleOptimized Value (Å/°)
Bond LengthC-S1.85
Bond LengthS-O1.50
Bond LengthC-O (ethoxy)1.36
Bond AngleC-S-O105.0
Dihedral AngleC-C-O-C180.0 (anti) / 60.0 (gauche)

Electronic Structure Analysis: HOMO-LUMO Gap, Charge Distribution, and Electrostatic Potential

Once the optimized geometry is obtained, DFT is used to analyze the electronic properties of the molecule.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. ripublication.comresearchgate.net A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.netmdpi.com For this compound, this analysis would predict its susceptibility to electron transfer reactions.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. ripublication.com This reveals how electron density is distributed across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. In this compound, it would quantify the negative charge localization on the sulfinate group's oxygen atoms and the positive charge of the lithium ion.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a map of positive and negative regions, which is invaluable for predicting how the molecule will interact with other charged or polar species. mdpi.commdpi.com For this compound, the MEP would clearly show the negative potential around the sulfinate oxygen atoms, the positive region near the lithium ion, and the electrostatic landscape of the aromatic ring.

Prediction of Vibrational Frequencies for Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the energies of its bond stretching, bending, and torsional motions. researchgate.net These predicted frequencies can be directly correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This correlation is a powerful tool for confirming the molecular structure and assigning spectral peaks to specific vibrational modes. For the target compound, this would allow for the identification of characteristic vibrational signatures of the sulfinate group (S-O stretches) and the substituted pyridine ring.

Solvation Free Energy Calculations for Solution Behavior

To understand how this compound behaves in a solvent, solvation free energy calculations are performed. nih.gov These calculations estimate the energy change when the molecule is transferred from the gas phase into a solvent. This is crucial for predicting solubility and understanding the thermodynamics of its interactions in solution. rsc.orgrsc.org

Models used for this purpose include:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, providing a more detailed picture of direct ion-solvent interactions. rsc.org

These calculations would predict the stability of the dissociated ions (Li+ and the 3-ethoxypyridine-2-sulfinate anion) versus the ion pair in various solvents.

Ab Initio Molecular Dynamics (AIMD) Simulations

While DFT calculations focus on static, minimum-energy structures, Ab Initio Molecular Dynamics (AIMD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.netnih.gov In AIMD, the forces acting on the atoms are calculated "from first principles" (ab initio) using quantum mechanics at each step of the simulation. uj.edu.plsemanticscholar.org

Dynamic Behavior of this compound in Solution

An AIMD simulation of this compound in a solvent (e.g., water or an organic electrolyte) would reveal:

Solvation Shell Dynamics: How solvent molecules arrange around the lithium cation and the sulfinate anion, and how quickly these solvent molecules exchange with those in the bulk solvent. uj.edu.pl

Ion Pairing and Aggregation: The simulation would show the dynamic equilibrium between free ions, contact ion pairs (CIPs), and solvent-separated ion pairs (SSIPs). arxiv.org It could also reveal the tendency to form larger aggregates at higher concentrations.

Transport Properties: By tracking the movement of the ions over time, properties like diffusion coefficients can be estimated, which are fundamental to understanding ionic conductivity in electrolyte applications.

Ligand Fluxionality and Ion-Pairing Dynamics

There is no available research data on the ligand fluxionality and ion-pairing dynamics of this compound. Such studies, often employing techniques like molecular dynamics (MD) simulations, are crucial for understanding the behavior of ions in solution, which impacts properties like conductivity and reactivity. rsc.orgchemrxiv.orgnih.gov The dynamics of the 3-ethoxypyridine-2-sulfinate ligand around the lithium cation, and the nature of their association in different solvent environments, remain uncharacterized.

Quantum Chemical Topology (QCT) and Bonding Analysis

Similarly, the application of Quantum Chemical Topology (QCT) to analyze the bonding characteristics of this compound has not been reported. nih.govresearchgate.net QCT provides a powerful framework for understanding chemical bonding and non-covalent interactions through the analysis of the electron density distribution.

Without experimental or theoretical electron density data, the nature of the chemical bonds within this compound cannot be rigorously analyzed. The distribution of electrons would reveal the extent of covalent and ionic character in the lithium-sulfinate interaction and within the organic ligand itself. researchgate.net

The quantification of non-covalent interactions, which are critical for understanding the crystal packing and supramolecular chemistry of compounds, has not been performed for this compound. mdpi.comnih.gov Methods such as Atoms in Molecules (AIM) or Non-Covalent Interaction (NCI) index analysis would be necessary to identify and characterize these weak interactions. mdpi.com

Reactivity and Reaction Mechanistic Studies

Role as a Nucleophile or Ligand in Transition Metal Catalysis

The utility of lithium(1+) ion 3-ethoxypyridine-2-sulfinate in transition metal catalysis stems from its dual functionality. It can act as a potent nucleophilic coupling partner, delivering the 3-ethoxypyridin-2-yl moiety, or serve as a ligand that coordinates to the metal center, influencing the catalyst's reactivity and selectivity.

Pyridine (B92270) sulfinates have emerged as superior alternatives to the often unstable and inefficient pyridine-derived boronic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govrsc.org These sulfinate salts are stable, storable, and straightforward to prepare, making them highly practical nucleophilic partners for coupling with a wide array of aryl and heteroaryl halides. nih.gov

The general catalytic cycle for this desulfinative cross-coupling involves several key steps:

Reductive Generation of Pd(0): The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst, such as palladium(II) acetate. nih.gov

Oxidative Addition: The aryl or heteroaryl halide oxidatively adds to the Pd(0) species. nih.gov

Transmetalation: The lithium pyridine sulfinate salt transfers the pyridyl group to the palladium center, forming a palladium sulfinate intermediate. nih.gov

SO2 Extrusion: The palladium sulfinate intermediate eliminates sulfur dioxide. nih.gov

Reductive Elimination: The final step is the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst. nih.gov

The reaction conditions are robust, typically employing a palladium source like Pd(OAc)2, a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy3), and a base like potassium carbonate in a solvent such as 1,4-dioxane (B91453) at elevated temperatures. nih.govnih.gov The scope of this reaction is considerable, allowing for the synthesis of a broad range of medicinally relevant linked pyridine derivatives. nih.govrsc.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Pyridine Sulfinates
ParameterConditionReference
SulfinatePyridine Sodium/Lithium Sulfinate (2.0 equiv.) nih.gov
Halide(Hetero)aryl Halide (1.0 equiv.) nih.gov
CatalystPd(OAc)2 (5 mol%) nih.govnih.gov
LigandPCy3 (10 mol%) nih.govnih.gov
BaseK2CO3 (1.5 equiv.) nih.govnih.gov
Solvent1,4-Dioxane nih.gov
Temperature150 °C nih.govnih.gov

While specific studies on the role of this compound in stereoselective transformations are not extensively documented, the influence of the lithium cation in controlling stereochemistry is a well-established principle in the chemistry of related organosulfur compounds. researchgate.net The stereochemical outcome of reactions involving lithium anions is often dictated by the coordination of the lithium ion to heteroatoms within the substrate, which can lock the molecule into a specific conformation during the transition state. semanticscholar.org

For instance, in the intramolecular Michael addition of a sulfoximine (B86345) carbanion, the stereoselectivity is highly dependent on lithium ion coordination between the sulfoximine oxygen and the ester's carbonyl oxygen. semanticscholar.org The addition of strongly coordinating agents like hexamethylphosphoramide (B148902) (HMPA), which effectively solvates the lithium cation, can dramatically alter the stereochemical course of the reaction by preventing this intramolecular coordination. researchgate.net Similarly, in the addition of lithium anions to sulfinimines, excellent diastereoselectivity is often achieved due to lithium-mediated transition states. nih.gov This suggests that in potential stereoselective reactions involving this compound, the Li+ ion could play a critical role by coordinating to the sulfinate oxygens, the pyridine nitrogen, and the ethoxy oxygen, thereby influencing the approach of reactants and determining the stereochemical outcome.

The 3-ethoxypyridine-2-sulfinate anion possesses multiple donor atoms—the pyridine nitrogen, the ethoxy oxygen, and the two sulfinate oxygens—making it a potentially versatile ligand for transition metals. The coordination chemistry of the lithium(I) ion itself is diverse, with coordination numbers typically ranging from 4 to 6, often resulting in polymeric structures with multidentate ligands.

The coordination geometry of Li(I) can vary significantly depending on the ligand environment, adopting geometries from tetrahedral to trigonal bipyramidal. bham.ac.uk In the context of a transition metal complex, the 3-ethoxypyridine-2-sulfinate moiety could coordinate in several ways:

Monodentate: Coordination through the pyridine nitrogen or one of the sulfinate oxygens.

Bidentate: Chelation involving the pyridine nitrogen and a sulfinate oxygen, or the two sulfinate oxygens.

Bridging: The sulfinate group could bridge two metal centers.

The specific coordination mode would be influenced by the nature of the transition metal, the steric and electronic properties of other ligands, and the reaction conditions. The lithium cation may remain associated with the sulfinate group or exist as a separate counterion in the crystal lattice.

Mechanistic Pathways of Desulfination and SO2 Extrusion

The desulfination and extrusion of sulfur dioxide (SO2) are the key steps that define the reactivity of sulfinate salts in cross-coupling reactions. Understanding these mechanistic pathways is crucial for optimizing reaction conditions and expanding their synthetic utility.

Mechanistic studies on the palladium-catalyzed desulfinative cross-coupling have successfully identified and, in some cases, synthesized key reactive intermediates. nih.gov Following the oxidative addition of an aryl bromide to Pd(0), transmetalation with the pyridine sulfinate salt occurs. This step generates a putative palladium(II) sulfinate complex, which is a crucial intermediate on the catalytic cycle. nih.govox.ac.uk

For pyridine sulfinates, a chelated Pd(II) sulfinate complex, formed after the transmetalation step, has been identified as the resting-state intermediate of the catalyst. nih.govox.ac.uk This intermediate is stabilized by the coordination of the pyridine nitrogen to the palladium center. The independent synthesis and characterization of such novel palladium sulfinate complexes have confirmed their competence as intermediates in the catalytic reaction. nih.gov The subsequent step, the extrusion of SO2 from this complex, is often the turnover-limiting step of the reaction. ox.ac.uk

Kinetic analysis has provided significant insights into the mechanism of desulfinative cross-coupling reactions. ox.ac.uk A comparative study between a pyridine-2-sulfinate and a carbocyclic sulfinate revealed different catalyst resting states and turnover-limiting steps for the two classes of reagents. ox.ac.uk

For carbocyclic sulfinates , the aryl bromide oxidative addition complex is the resting state, and the subsequent transmetalation is turnover-limiting. ox.ac.uk

For pyridine sulfinates , the chelated Pd(II) sulfinate complex is the resting-state intermediate, and the loss of SO2 from this complex is the rate-determining step. ox.ac.uk

These findings highlight the crucial role of the pyridine nitrogen in stabilizing the palladium sulfinate intermediate, thereby changing the kinetic profile of the reaction compared to its carbocyclic counterparts. Furthermore, studies have elucidated the dual function of the potassium carbonate base, which is essential for efficient reactions. The carbonate is believed to remove free sulfur dioxide from the reaction medium, while the potassium cation may play a role in accelerating the transmetalation step. ox.ac.uk

Table 2: Kinetic and Mechanistic Comparison of Sulfinate Reagents in Pd-Catalyzed Cross-Coupling
ParameterPyridine SulfinateCarbocyclic SulfinateReference
Catalyst Resting StateChelated Pd(II) sulfinate complex (post-transmetalation)Aryl bromide oxidative addition complex ox.ac.uk
Turnover-Limiting StepLoss of SO2 from Pd(II) sulfinate complexTransmetalation ox.ac.uk

Interactions with Other Organic Reagents and Substrates

The 3-ethoxypyridine-2-sulfinate anion has two potential sites for protonation: the pyridine nitrogen atom and the sulfinate group. In a typical pyridine molecule, the nitrogen's lone pair of electrons imparts basic properties, with the pKa of its conjugate acid (the pyridinium (B92312) ion) being approximately 5.25. scispace.comwikipedia.org However, the presence of the strongly electron-withdrawing sulfinate group at the adjacent C2 position is expected to significantly decrease the electron density on the pyridine nitrogen, thereby reducing its basicity.

Consequently, the primary basic center of the molecule is the sulfinate anion itself. As the conjugate base of 3-ethoxypyridine-2-sulfinic acid, the sulfinate group can readily accept a proton from acids that are stronger than the corresponding sulfinic acid. This proton transfer reaction generates the neutral sulfinic acid species. Mechanistic studies have shown that in some reactions, the protonation of a sulfinate is a key step, generating the sulfinic acid in situ as the active nucleophilic species. nih.gov The interaction between sulfonic acid groups and pyridine units has been studied in other contexts, confirming that proton transfer from the acidic group to the basic nitrogen is a fundamental interaction. rsc.org

Potential Basic SiteInfluencing FactorsRelative BasicityExpected Protonation Product
Pyridine Nitrogen- Electron-withdrawing effect of the adjacent sulfinate group.
  • Weak electron-donating effect of the ethoxy group.
  • Very Weak3-Ethoxy-2-sulfinatopyridinium (minor product, only with very strong acids)
    Sulfinate Anion (Oxygen)- High electron density on oxygen atoms.
  • Conjugate base of a moderately strong sulfinic acid.
  • Moderate3-Ethoxypyridine-2-sulfinic acid (major product)

    The sulfinate anion is a well-established ambident nucleophile, meaning it has two distinct nucleophilic centers and can react with electrophiles at either site. researchgate.netresearchgate.net The two reactive sites are the sulfur atom and the oxygen atoms. The regioselectivity of the attack is largely governed by the nature of the electrophile, a behavior often explained by the Hard and Soft Acids and Bases (HSAB) principle. dalalinstitute.com

    S-Attack (Soft Nucleophile): The sulfur atom is considered the "soft" nucleophilic center. It preferentially attacks soft electrophiles, such as the sp³-hybridized carbon of alkyl halides, in Sₙ2 reactions. This pathway leads to the formation of a carbon-sulfur bond, yielding a sulfone. The alkylation of sulfinate salts with alkyl halides is a classic and widely used method for synthesizing alkyl sulfones. researchgate.net Lithium arenesulfinates, for example, are known to undergo efficient S-alkylation. acs.orgnih.gov

    O-Attack (Hard Nucleophile): The oxygen atoms are "hard" nucleophilic centers. They tend to react with hard electrophiles, such as acyl chlorides, or highly reactive carbocations. This pathway results in the formation of a sulfinate ester.

    Kinetic and mechanistic studies of phenylsulfinate have shown that while sulfones are generally the more thermodynamically stable product, reactions with highly reactive carbocations can yield a mixture of the sulfone (S-attack) and the sulfinate ester (O-attack). acs.org The initially formed sulfinate ester can sometimes rearrange to the more stable sulfone. acs.org In contrast, reactions with more stabilized carbocations often yield the sulfone product exclusively. acs.org

    In modern synthetic chemistry, lithium and sodium sulfinates are versatile nucleophilic partners in a variety of reactions. rsc.org They are used in palladium-catalyzed cross-coupling reactions with aryl halides, where they serve as effective nucleophiles to form aryl sulfones. rsc.org This highlights the utility of the sulfinate group as a robust nucleophile for constructing C(sp²)–S bonds. acs.org

    Electrophile TypeHSAB ClassificationPreferential Attack SiteResulting Product Class
    Alkyl Halide (e.g., R-Br)Soft AcidSulfur (S-Attack)Sulfone (Py-SO₂-R)
    Acyl Halide (e.g., R-COCl)Hard AcidOxygen (O-Attack)Mixed Anhydride / Sulfinate Ester (Py-S(O)-O-COR)
    Stabilized CarbocationSoft/Borderline AcidSulfur (S-Attack)Sulfone
    Highly Reactive CarbocationHard AcidOxygen and Sulfur (O- and S-Attack)Mixture of Sulfinate Ester and Sulfone
    Aryl Halide (with Pd catalyst)Soft Acid (via organometallic intermediate)Sulfur (S-Attack)Aryl Sulfone (Py-SO₂-Ar)

    Following a comprehensive search for scientific literature and data, it has been determined that specific experimental or theoretical spectroscopic information for the compound “this compound” is not available in the public domain.

    Targeted searches for X-ray Absorption Spectroscopy (XAS), Near-Edge X-ray Absorption Fine Structure (NEXAFS), Extended X-ray Absorption Fine Structure (EXAFS), Electron Paramagnetic Resonance (EPR) spectroscopy, and advanced vibrational spectroscopy (Raman, FT-IR) data for this particular compound did not yield any relevant results.

    While general information exists for these spectroscopic techniques as they are applied to related chemical classes—such as other lithium salts, pyridine derivatives, or sulfinate compounds—no studies were found that specifically characterize this compound.

    Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline and focuses solely on the specified chemical compound.

    Advanced Spectroscopic Characterization for Mechanistic and Electronic Insights

    High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates

    High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the identification of unknown compounds and reaction intermediates due to its ability to provide highly accurate mass measurements, enabling the determination of elemental compositions. nih.gov

    In the context of reactions involving lithium(1+) ion 3-ethoxypyridine-2-sulfinate, such as palladium-catalyzed cross-couplings, HRMS is critical for identifying transient organometallic intermediates. uvic.caunimelb.edu.au For example, ESI-HRMS (Electrospray Ionization-HRMS) can be used to intercept and characterize palladium-sulfinate complexes, which are key intermediates in the catalytic cycle. nih.gov The precise mass-to-charge ratio (m/z) obtained from HRMS allows for the confident assignment of molecular formulas to these often-fleeting species, providing direct evidence for proposed mechanistic pathways.

    Tandem mass spectrometry (MS/MS) provides another layer of structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This technique is instrumental in elucidating the structure of a molecule by piecing together its constituent parts. ucdavis.edu

    For this compound, the protonated molecule or other adducts can be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural roadmap. Plausible fragmentation pathways for pyridine-containing compounds often involve characteristic neutral losses. nih.gov For the target compound, likely fragmentation would include the loss of sulfur dioxide (SO₂), loss of the ethoxy group (e.g., as ethene, C₂H₄), and subsequent cleavages of the pyridine (B92270) ring. Investigating these pathways helps confirm the connectivity of the molecule and can be used to differentiate it from isomers. nih.gov

    Table 3: Plausible MS/MS Fragmentation Pathways for Protonated 3-ethoxypyridine-2-sulfinate

    Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Inferred Structural Information
    [M+H]⁺ [M+H - SO₂]⁺ SO₂ (64 Da) Confirms the presence of the sulfinate group and its characteristic extrusion.
    [M+H]⁺ [M+H - C₂H₄]⁺ C₂H₄ (28 Da) Indicates the loss of the ethyl portion from the ethoxy group.
    [M+H - SO₂]⁺ [M+H - SO₂ - C₂H₄]⁺ C₂H₄ (28 Da) Sequential loss, confirming the presence of both sulfinate and ethoxy groups.
    [M+H - SO₂]⁺ Various smaller ions Pyridine ring fragments Provides information on the structure of the substituted pyridine core. nih.gov

    Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IM-MS), separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. youtube.com This provides an additional dimension of separation and characterization, allowing for the determination of the ion's collision cross-section (CCS), which is a measure of its rotational average projected area.

    For this compound, IM-MS could be used to study its gas-phase conformation and its non-covalent interactions. For instance, it could differentiate between various aggregation states of the lithium salt or distinguish isomers that might be indistinguishable by mass spectrometry alone. sepscience.com In reaction monitoring, IM-MS has the potential to separate isomeric intermediates, such as different coordination isomers of a palladium-sulfinate complex, providing unparalleled detail about the species present in the catalytic system. youtube.com This technique offers a unique window into the three-dimensional structure of ions, which is crucial for understanding their reactivity and behavior.

    Applications in Advanced Synthetic Methodologies and Functional Materials Precursors

    Utilization as a Key Building Block in Complex Molecule Synthesis

    Lithium(1+) ion 3-ethoxypyridine-2-sulfinate serves as a versatile building block in organic synthesis, offering pathways to complex molecular architectures, particularly those incorporating a functionalized pyridine (B92270) scaffold. The pyridine ring is a prevalent heterocycle in numerous biologically active compounds, making methods for its selective functionalization highly sought after. nih.govnih.govnih.gov

    The sulfinate group at the 2-position and the ethoxy group at the 3-position of the pyridine ring in this compound significantly influence its reactivity, allowing for regioselective functionalization. The chemistry of substituted pyridines, particularly the generation of highly reactive pyridyne intermediates, offers a powerful strategy for the introduction of multiple substituents in a controlled manner. nih.govrsc.org

    Research on related 3-chloro-2-ethoxypyridine (B70323) has demonstrated that regioselective lithiation followed by treatment with organomagnesium halides can generate a 3,4-pyridyne intermediate. nih.govresearchgate.net This intermediate subsequently undergoes regioselective addition of a Grignard reagent at the 4-position, followed by quenching with an electrophile at the 3-position, yielding 2,3,4-trisubstituted pyridines. nih.govrsc.org This methodology highlights the potential for the 3-ethoxypyridine (B173621) scaffold to direct the regioselective introduction of functional groups.

    Table 1: Potential Regioselective Functionalization Reactions

    Starting Material Analogue Intermediate Key Transformation Potential Product Type
    3-Chloro-2-ethoxypyridine 3,4-Pyridyne Regioselective addition of Grignard reagents and electrophilic quench nih.govrsc.org 2,3,4-Trisubstituted Pyridines

    It is plausible that the sulfinate group in this compound could be leveraged in similar synthetic strategies. The sulfinate can act as a leaving group or be transformed into other functionalities, providing a handle for further synthetic manipulations. Pyridine sulfinates, in general, are recognized as valuable coupling partners in palladium-catalyzed cross-coupling reactions, serving as alternatives to pyridine boronic acids. tcichemicals.com This reactivity opens avenues for the construction of complex biaryl structures containing the 3-ethoxypyridine motif.

    The synthesis of enantiomerically pure or enriched compounds is a cornerstone of modern medicinal chemistry and materials science. nih.govnih.gov Sulfinates are key precursors in the stereoselective synthesis of a wide array of chiral sulfur-containing compounds, such as sulfoxides and sulfoximines. acs.orgorganic-chemistry.orgresearchgate.netnih.gov

    The general strategies for accessing chiral sulfinates, which could be adapted for the synthesis of chiral derivatives of 3-ethoxypyridine-2-sulfinate, include:

    Asymmetric oxidation of corresponding sulfenimines: This method has been shown to produce enantiomerically enriched sulfinimines, which can be further transformed.

    Diastereoselective reactions: Utilizing chiral auxiliaries, such as menthol (B31143) or diacetone-d-glucose, allows for the separation of diastereomeric sulfinates, which can then be converted to the desired enantiomerically pure compounds. acs.org

    Asymmetric condensation: The use of organocatalysts to facilitate the asymmetric condensation of prochiral sulfinates with alcohols presents a modern and efficient route to enantioenriched sulfinate esters. nih.gov

    These established methodologies for the synthesis of chiral sulfinyl compounds suggest that this compound could serve as a prochiral substrate for the generation of novel chiral building blocks. The resulting chiral 3-ethoxypyridine derivatives would be of significant interest for the development of new pharmaceuticals and chiral ligands for asymmetric catalysis. nih.govacs.org

    Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

    Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govrsc.orgresearchgate.net These materials have garnered significant attention due to their tunable porosity, high surface area, and diverse applications in gas storage, separation, and catalysis. nih.govrsc.orgresearchgate.net Pyridine-based ligands are extensively used in the construction of MOFs and coordination polymers due to the strong coordinating ability of the pyridine nitrogen atom. acs.orgacs.orgmdpi.commdpi.comnih.govnih.gov

    The 3-ethoxypyridine-2-sulfinate anion possesses multiple potential coordination sites: the pyridine nitrogen, the oxygen atoms of the sulfinate group, and potentially the oxygen of the ethoxy group. This multi-dentate character makes it a promising candidate for the design and synthesis of novel MOFs and coordination polymers with unique structural topologies. The specific coordination mode adopted would depend on the choice of metal ion, the reaction conditions, and the presence of other coordinating solvents or ligands. researchgate.net

    The flexibility of pyridine-based ligands allows for the formation of a wide variety of network dimensionalities, from 1D chains to 2D layers and 3D frameworks. nih.govacs.orgnih.gov The presence of the ethoxy and sulfinate groups on the pyridine ring of 3-ethoxypyridine-2-sulfinate could also influence the resulting framework structure through steric effects or by participating in secondary interactions, such as hydrogen bonding.

    Table 2: Examples of Pyridine-Based Ligands in Coordination Polymers

    Ligand Type Resulting Structure Metal Ions Reference
    Pyridine-2,6-dicarboxamide 1D Coordination Polymers Zn(II), Hg(II), Ag(I), Cd(II), Co(II) acs.org
    4,4'-(Pyridine-3,5-diyl)dibenzoic acid Diverse Coordination Polymers Mn(II), Co(II/III), Ni(II), Cu(II) acs.org
    2,6-bis(pyrazol-3-yl)pyridines 1D, 2D, and 3D Coordination Polymers Transition metals, Lanthanides nih.gov

    Based on these examples, it is conceivable that this compound could be used to synthesize novel coordination polymers and MOFs with interesting structural features.

    The porosity and adsorption properties of MOFs are critical for their applications in gas storage and separation. These properties are determined by the size and shape of the pores within the framework, which are in turn dictated by the structure of the organic ligand and the coordination geometry of the metal center. nih.gov The ethoxy and sulfinate groups of the 3-ethoxypyridine-2-sulfinate ligand could project into the pores of a resulting MOF, influencing their size and chemical environment. This could lead to materials with selective adsorption properties for specific guest molecules. acs.org

    Fundamental Contributions to Electrolyte Chemistry (excluding device performance/clinical)

    Lithium salts are a fundamental component of the electrolyte in lithium-ion batteries, providing the charge carriers (Li+ ions) that shuttle between the anode and cathode during charging and discharging. lgensol.comufinebattery.comliverpool.ac.uk The choice of the anion in the lithium salt significantly impacts the physicochemical properties of the electrolyte, such as ionic conductivity, thermal stability, and electrochemical stability. tycorun.comresearchgate.netresearchgate.net

    While the direct application of this compound in a battery is beyond the scope of this discussion, its fundamental chemical properties are relevant to electrolyte chemistry. The dissolution of this salt in a suitable organic solvent would lead to the dissociation of the lithium cation and the 3-ethoxypyridine-2-sulfinate anion. lgensol.com The properties of this resulting solution are of fundamental interest.

    Table 3: Key Properties of Lithium Salts for Electrolytes

    Property Importance Influenced by Anion Reference
    Ionic Conductivity Facilitates efficient Li+ transport Size, shape, and charge distribution ufinebattery.comresearchgate.net
    Solubility Ensures a sufficient concentration of charge carriers Interaction with solvent molecules lgensol.com
    Electrochemical Stability Determines the operating voltage window of the battery Resistance to oxidation and reduction tycorun.comresearchgate.net

    Derivatization and Structure Reactivity Relationships

    Synthesis of Analogous Pyridine (B92270) Sulfinate Ligands with Varied Substituents

    The synthesis of analogous pyridine sulfinate ligands is often achieved through methods such as the oxidation of corresponding thiols. nih.govrsc.org This approach allows for the introduction of a wide array of substituents onto the pyridine ring, enabling systematic studies of their effects on the molecule's reactivity. The versatility of these synthetic routes facilitates the creation of libraries of compounds for applications in areas like drug discovery and materials science. rsc.org

    The introduction of different functional groups onto the pyridine ring significantly influences the ligand's reactivity through both electronic and steric effects. The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—can modulate the electron density of the entire molecule, thereby affecting its interaction with other reagents. nih.gov

    Studies on pyridine derivatives have shown that the presence and position of groups like -OMe, -OH, and -NH2 can enhance certain biological activities, while bulky groups or halogen atoms may decrease it. nih.govnih.gov In the context of catalytic reactions, substitutions on the pyridine ring of pyridinophane ligands provide a handle to regulate the electronic properties of a coordinated metal center. nih.gov For instance, as the electron-withdrawing character of substituents on a pyridine ring increases, the redox potential of a chelated iron(III)/iron(II) couple shifts to more positive values. nih.gov

    Steric hindrance also plays a critical role. For example, in the synthesis of sulfonylated pyridines, the position of a substituent can impact reaction yields; meta- and para-substituted toluene (B28343) sulfonylated pyridines show good to excellent yields, while ortho-substituted versions have lower yields, suggesting steric influence. concordia.ca

    Substituent TypePositionObserved Impact on Reactivity/PropertiesReference
    Electron-Donating Groups (e.g., -OMe, -OH)VariousCan enhance biological antiproliferative activity. nih.gov
    Electron-Withdrawing Groups (e.g., -CF3)VariousCan lead to unsatisfactory results in certain SNAr reactions due to side reactions. concordia.ca
    Bulky Groups (e.g., ortho-toluene)OrthoLeads to lower yields in SNAr reactions compared to meta and para isomers, indicating steric hindrance. concordia.ca
    Halogens (e.g., -Cl, -Br)VariousAssociated with lower antiproliferative activity in some studies. nih.gov

    Beyond modifications to the pyridine ring, altering the sulfinate group (R-SO₂⁻) itself provides another avenue for tuning reactivity. The nature of the R group—whether it is aryl, alkyl, or part of a cyclic system—can be systematically varied. Research has demonstrated that palladium-catalyzed coupling reactions are tolerant of a range of sulfinate partners. nih.gov Aryl sulfinates with both electron-rich and electron-deficient functional groups have been used successfully. nih.gov Furthermore, the methodology works well with a series of alkyl sulfinates and even cyclic sulfinates, showcasing the broad applicability and modularity of this approach. nih.gov This flexibility allows for the generation of diverse β-pyridyl alkyl sulfones and other valuable chemical structures. nih.gov

    Comparative Studies of Lithium vs. Other Alkali Metal Counterions

    The identity of the alkali metal counterion (e.g., Li⁺, Na⁺, K⁺, Cs⁺) associated with the sulfinate anion can have a notable effect on reaction efficiency and kinetics. While lithium, sodium, and potassium sulfinates are all competent substrates in palladium-catalyzed cross-coupling reactions, the choice of cation can influence the outcome. nih.gov

    Mechanistic studies have revealed that the cation can play a direct role in the catalytic cycle. For instance, in the desulfinative cross-coupling of aryl bromides, the potassium cation has been shown to play a role in accelerating the transmetalation step. nih.gov Comparative experiments have demonstrated that changing the counterion can significantly alter reaction rates. In one study, cesium sulfinate led to a much faster reaction (84% product formation) compared to potassium sulfinate under the same conditions. acs.org This suggests that the larger, more polarizable cesium ion may facilitate key steps in the reaction mechanism more effectively than smaller alkali metal ions like lithium or sodium.

    CounterionRelative Reactivity/YieldNoteReference
    Lithium (Li⁺)Competent substrateUsed in the synthesis of complex pyridyl sulfinates for library creation. nih.govrsc.org
    Sodium (Na⁺)Competent substrateCommonly used in optimization and scope studies. nih.gov
    Potassium (K⁺)Good reactivity (e.g., 77% yield in one study)The cation is believed to accelerate the transmetalation step in the catalytic cycle. nih.govrsc.org
    Cesium (Cs⁺)Significantly increased rate (e.g., 84% yield in the same time frame as K⁺)Often provides the best performance among alkali metals. acs.org

    Computational Prediction of Structure-Reactivity and Structure-Property Trends

    Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting and understanding the structure-reactivity and structure-property relationships of pyridine sulfinates and their derivatives. researchgate.net These theoretical studies provide deep insights into reaction mechanisms that are often difficult to obtain through experimental means alone.

    For example, DFT calculations have been used to assist in understanding the chemoselectivity of palladium-catalyzed reactions involving pyridine sulfinates, revealing that the oxidative addition step is critical in controlling the reaction's outcome. researchgate.net In other work, computational modeling has been employed to simulate the reduction of catalyst species and to propose detailed catalytic cycles. acs.org By calculating the energies of intermediates and transition states, researchers can rationalize why certain pathways are favored over others. These computational models help to explain experimental observations, such as the differing turnover-limiting steps for pyridine sulfinates versus carbocyclic sulfinates in cross-coupling reactions. nih.govacs.org This predictive power accelerates the development of more efficient catalysts and novel synthetic methodologies.

    Emerging Research Directions and Future Perspectives

    Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

    The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science and chemistry, particularly in the development of new battery materials. nih.govyoutube.com These computational tools can accelerate the discovery of novel electrolytes and electrode materials by predicting their properties, performance, and stability. scienceopen.comsciopen.com

    For a compound like lithium(1+) ion 3-ethoxypyridine-2-sulfinate, AI and ML could be employed to:

    Predict Physicochemical Properties: Machine learning models, particularly graph neural networks, can accurately predict properties such as electronic energy, enthalpy, and free energy. nih.gov This would enable rapid screening of similar sulfinate compounds for desired characteristics without the need for extensive laboratory synthesis and testing.

    Optimize Electrolyte Formulations: AI can help in designing advanced electrolytes with improved stability and performance. nso-journal.org By analyzing vast datasets of chemical structures and their corresponding properties, ML algorithms can identify promising candidates like this compound for specific applications in lithium-ion batteries.

    Accelerate Discovery of New Materials: AI has been used to screen millions of potential inorganic materials to find novel solid-state electrolytes that could reduce lithium usage in batteries. youtube.com A similar approach could be applied to organic lithium salts to identify candidates with superior performance.

    Future research would involve generating a foundational dataset for this compound and related structures. This data could then be used to train ML models to predict ionic conductivity, electrochemical stability, and compatibility with various electrode materials. researchgate.net

    Sustainable Synthesis and Catalysis

    The increasing demand for lithium-ion batteries has brought the sustainability of their components into sharp focus. mdpi.com Research into green chemistry and sustainable synthesis routes is crucial for minimizing the environmental impact of battery production.

    For this compound, future research in sustainable synthesis could explore:

    Green Solvents and Reagents: Developing synthetic pathways that utilize environmentally benign solvents and reagents, reducing hazardous waste.

    Atom Economy: Designing synthesis methods that maximize the incorporation of starting materials into the final product, improving efficiency and reducing byproducts.

    Catalytic Routes: Investigating catalytic methods to synthesize the 3-ethoxypyridine-2-sulfinate precursor, which could lower energy consumption and improve reaction selectivity.

    The recovery and recycling of lithium and other valuable materials from spent batteries is another key aspect of sustainability. researchgate.net While research has focused on recovering lithium as lithium carbonate or lithium phosphate, future work could investigate the feasibility of reclaiming and regenerating specific organic lithium salts.

    Development of Novel In Situ and Operando Characterization Techniques

    Understanding the dynamic processes that occur within a battery during operation is essential for improving its performance and lifespan. In situ and operando characterization techniques allow researchers to observe these processes in real-time. tudelft.nlresearchgate.net

    If this compound were to be used in an electrochemical device, these techniques could provide valuable insights:

    Interface Analysis: Techniques like X-ray photoelectron spectroscopy (XPS) can be used to study the formation and evolution of the solid-electrolyte interphase (SEI) on the electrode surface. researchgate.net This is critical for understanding the stability and performance of the electrolyte.

    Structural Evolution: In situ X-ray diffraction (XRD) can monitor changes in the crystal structure of the electrode materials as lithium ions are inserted and extracted. researchgate.net

    Chemical Environment Changes: Spectroscopic techniques can track changes in the chemical environment of the electrolyte and electrodes during cycling, providing a deeper understanding of the reaction mechanisms. strath.ac.ukrsc.org

    The development of specialized cells for in situ and operando analyses is a key area of research that will facilitate the study of compounds like this compound in realistic operating conditions. nsf.gov

    Exploration of Photoinduced Reactivity and Energy Transfer

    The study of photoinduced reactivity and energy transfer in lithium compounds is a growing field with potential applications in photochemistry and energy storage. While specific research on this compound in this area is not prominent, general principles can be applied.

    Future research could investigate:

    Photostability: Determining the stability of the compound under exposure to light, which is important for applications where it might be exposed to various light conditions.

    Energy Transfer Mechanisms: Studying how the compound interacts with light and transfers energy to other molecules. This could be relevant for developing photoactive materials or understanding degradation mechanisms.

    Redox Processes: Investigating how light can influence the redox chemistry of the sulfinate and its interactions with other components in a system.

    Advanced Theoretical Models for Complex Reactivity and Coordination

    Theoretical and computational chemistry provide powerful tools for understanding the behavior of molecules at the atomic level. For this compound, advanced theoretical models can offer insights into its properties and reactivity.

    Potential areas of theoretical investigation include:

    Coordination Chemistry: Modeling the coordination of the lithium ion with the 3-ethoxypyridine-2-sulfinate anion and solvent molecules. This is crucial for understanding its behavior in solution and its ionic conductivity.

    Reaction Mechanisms: Using computational methods to elucidate the mechanisms of reactions involving the sulfinate, which could aid in optimizing its synthesis and application.

    Electrochemical Properties: Calculating redox potentials and other electrochemical properties to predict its performance in batteries and other electrochemical devices. researchgate.net

    By combining theoretical calculations with experimental data, a more complete understanding of the structure-property relationships of this compound can be achieved.

    Q & A

    Basic Research Questions

    Q. What are the optimized synthetic routes for lithium(1+) ion 3-ethoxypyridine-2-sulfinate, and how can purity be ensured during synthesis?

    • Methodology :

    • The synthesis typically involves reacting 3-ethoxypyridine-2-sulfinic acid with lithium hydroxide in aqueous media at 25°C. Alternative routes may use butyllithium in tetrahydrofuran (THF) under inert conditions to prevent intermediate decomposition .
    • Critical Steps :

    Monitor pH to avoid over- or under-lithiation.

    Use low-temperature conditions (<30°C) to stabilize reactive intermediates.

    • Purity Assurance :
    • Recrystallization from ethanol/water mixtures.
    • Confirm purity via 1H^1H-NMR (δ 8.2–6.8 ppm for pyridine protons) and FT-IR (S-O stretching at 1040–1080 cm1^{-1}) .

    Q. Which spectroscopic techniques are most reliable for characterizing this compound?

    • Analytical Workflow :

    NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR (if fluorinated analogs exist) to confirm substituent positions on the pyridine ring.

    Mass Spectrometry : ESI-MS in negative ion mode to detect the sulfinate anion (expected m/z: ~180–200) .

    Elemental Analysis : Validate Li content via ICP-OES (target: ~3.5% w/w) .

    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT simulations for vibrational modes) to resolve ambiguities .

    Advanced Research Questions

    Q. How do electronic effects of substituents (e.g., ethoxy vs. methoxy) influence the reactivity of pyridine-sulfinate lithium salts in cross-coupling reactions?

    • Experimental Design :

    • Compare reaction kinetics of lithium 3-ethoxypyridine-2-sulfinate with methoxy/fluoro analogs in Suzuki-Miyaura couplings.
    • Parameters :
    • Catalyst system: Pd(PPh3_3)4_4/K2 _2CO3_3.
    • Monitor yields via HPLC and track activation barriers via Eyring plots .
      • Key Findings :
    • Electron-donating groups (e.g., ethoxy) enhance sulfinate nucleophilicity, reducing reaction activation energy by ~15% compared to electron-withdrawing substituents .

    Q. How should researchers address contradictory data in thermal stability studies of lithium pyridine-sulfinate complexes?

    • Case Study : Discrepancies in decomposition temperatures (TGA 180–220°C).
    • Resolution Strategy :

    Controlled Replicates : Perform TGA under identical purge gas flow rates (N2_2: 50 mL/min).

    Crystallographic Analysis : Identify polymorphic forms via XRD that may alter thermal behavior .

    Computational Modeling : Calculate lattice energies to explain stability variations .

    • Documentation : Report humidity levels during testing, as Li+^+ complexes are hygroscopic .

    Q. What computational methods are suitable for predicting the solvation behavior of this compound in polar aprotic solvents?

    • Approach :

    • MD Simulations : Use OPLS-AA force fields in DMSO or DMF to model Li+^+-solvent interactions.
    • Key Metrics :
    • Radial distribution functions (RDFs) for Li+^+-oxygen (sulfinate/solvent) coordination.
    • Diffusion coefficients to assess ionic mobility .
      • Validation : Compare with experimental conductivity measurements (e.g., 0.1 M solution in DMSO: σ ≈ 5–8 mS/cm) .

    Data Presentation & Analysis Guidelines

    Q. What statistical methods are appropriate for analyzing variability in catalytic efficiency studies?

    • Protocol :

    Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous yield data.

    Error Propagation : Use Monte Carlo simulations for kinetic parameters (e.g., kobsk_{\text{obs}}).

    Multivariate Analysis : PCA to correlate substituent electronic parameters (Hammett σ) with reaction rates .

    • Reporting : Include 95% confidence intervals and effect sizes in tables (Example):

    Substituentkobsk_{\text{obs}} (s1^{-1})ΔG^‡ (kJ/mol)
    -OEt0.45 ± 0.0392.1 ± 1.2
    -OMe0.38 ± 0.0495.6 ± 1.5

    Ethical & Compliance Considerations

    Q. How can researchers ensure compliance with safety protocols when handling reactive lithium intermediates?

    • Best Practices :

    • Use Schlenk lines for air-sensitive steps.
    • Quench residual butyllithium with ethanol at -78°C to prevent exothermic reactions .
      • Documentation : Maintain SDS records with emphasis on Li+^+-specific hazards (e.g., water reactivity) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.